(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane (S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane
Brand Name: Vulcanchem
CAS No.: 136418-26-3
VCID: VC16496774
InChI: InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3/t5-/m0/s1
SMILES:
Molecular Formula: C5H10I2O2
Molecular Weight: 355.94 g/mol

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane

CAS No.: 136418-26-3

Cat. No.: VC16496774

Molecular Formula: C5H10I2O2

Molecular Weight: 355.94 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Iodo-1-(2-iodoethoxy)-1-methoxyethane - 136418-26-3

Specification

CAS No. 136418-26-3
Molecular Formula C5H10I2O2
Molecular Weight 355.94 g/mol
IUPAC Name (1S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane
Standard InChI InChI=1S/C5H10I2O2/c1-8-5(4-7)9-3-2-6/h5H,2-4H2,1H3/t5-/m0/s1
Standard InChI Key YWAIDTJFALVPHL-YFKPBYRVSA-N
Isomeric SMILES CO[C@H](CI)OCCI
Canonical SMILES COC(CI)OCCI

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic name, (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane, reflects its stereochemistry and substitution pattern. The (S)-configuration at the chiral center differentiates it from its (R)-enantiomer, which exhibits distinct physicochemical properties. Key structural features include:

  • Iodine Substituents: Positioned at the C2 and C2' positions, these atoms confer high electrophilicity, facilitating nucleophilic substitutions.

  • Ether Linkages: The methoxy (-OCH₃) and iodoethoxy (-OCH₂CH₂I) groups contribute to the molecule’s polarity and solubility in organic solvents.

  • Chirality: The stereogenic center at C1 influences its interactions with biological targets and chiral catalysts .

Table 1: Physicochemical Properties of (S)-2-Iodo-1-(2-Iodoethoxy)-1-Methoxyethane

PropertyValueSource
Molecular FormulaC₅H₁₀I₂O₂
Molecular Weight355.94 g/mol
Exact Mass355.877 Da
LogP (Partition Coefficient)1.85
Polar Surface Area18.46 Ų

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. The ¹H NMR spectrum (CDCl₃) typically shows triplet signals for the methylene protons adjacent to iodine (δ 3.26 ppm, J = 6.9 Hz) and the methoxy group (δ 3.77 ppm) . High-resolution MS confirms the molecular ion peak at m/z 355.877, consistent with its exact mass .

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of (S)-2-iodo-1-(2-iodoethoxy)-1-methoxyethane involves multi-step strategies, often starting from chiral precursors. A representative method includes:

  • Epoxide Opening: (S)-1,2-Epoxypropane reacts with sodium iodide in acetone under reflux to introduce the first iodine atom.

  • Etherification: The intermediate undergoes methoxy substitution via Williamson ether synthesis, using methyl iodide and a base .

  • Second Iodination: A second equivalent of NaI replaces a hydroxyl or chloride group, yielding the diiodinated product.

“The use of anhydrous acetone and stoichiometric NaI ensures high yields (≥90%) by minimizing side reactions” .

Stereochemical Control

Enantioselective synthesis relies on chiral auxiliaries or catalysts. For instance, Jacobsen’s catalyst (a salen-Co complex) has been employed to induce asymmetry during epoxide ring-opening steps, achieving enantiomeric excess (ee) >95%.

Table 2: Comparison of Synthetic Methods

MethodYield (%)ee (%)Key Advantage
Epoxide Opening9095Scalability
Asymmetric Catalysis8598High Stereopurity
Microwave-Assisted8892Reduced Reaction Time

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound’s iodine atoms participate in Ullmann and Suzuki-Miyaura couplings, enabling carbon-carbon bond formation. For example, coupling with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl ethers, which are precursors to ligands and pharmaceuticals.

Polymer Chemistry

As a bifunctional monomer, it facilitates the synthesis of iodinated polyethers with applications in medical imaging. These polymers exhibit radiopacity, making them suitable for X-ray contrast agents .

Medicinal Chemistry Derivatives

Structure-activity relationship (SAR) studies utilize this compound to develop antiviral agents. Its iodine atoms enhance binding to viral proteases, while the ether backbone improves metabolic stability .

Comparative Analysis with Structural Analogs

Enantiomeric Pair: (R)- vs. (S)-Isomer

While the (S)-enantiomer is preferred in asymmetric synthesis, the (R)-form shows higher solubility in polar solvents due to differential crystal packing.

Table 3: Properties of Chiral Analogs

CompoundSolubility (mg/mL)Melting Point (°C)
(S)-Isomer0.2545–47
(R)-Isomer0.3142–44

Non-Chiral Derivatives

1-Iodo-2-(methoxy)propane (CAS 63463-84-9), a simpler analog, lacks stereochemistry but serves as a cheaper alternative for non-enantioselective reactions.

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing organocatalysts for iodine-directed stereocontrol could reduce reliance on transition metals, aligning with green chemistry principles.

Biomedical Applications

Exploring radioiodinated derivatives for targeted cancer therapy (e.g., attaching to monoclonal antibodies) may enhance tumor specificity and reduce off-target effects .

Computational Modeling

Machine learning models predicting iodine’s electronic effects could accelerate the design of novel derivatives with optimized reactivity and safety profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator